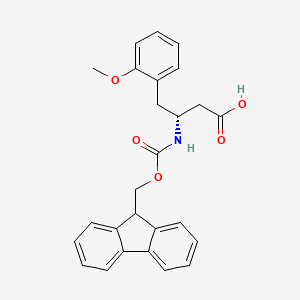

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid (CAS: 2350169-96-7, C₂₆H₂₅NO₅) is an Fmoc-protected β-amino acid derivative widely employed in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary amine-protecting group, enabling controlled deprotection under mild basic conditions. Its structural uniqueness lies in the (R)-configured β-carbon and the 2-methoxyphenyl side chain, which contributes to steric and electronic modulation in peptide design. The methoxy group at the ortho position of the phenyl ring enhances lipophilicity and may influence π-π stacking interactions in peptide tertiary structures .

Properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-18(15-25(28)29)27-26(30)32-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h2-13,18,23H,14-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJCBHCWKXMPEH-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid, a compound belonging to the fluorenone derivatives, has garnered attention due to its potential biological activities. The fluorenone nucleus is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to present a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H25NO4, with a molecular weight of 405.48 g/mol. The structure features a fluorenyl group, which is crucial for its biological activity. The presence of methoxy and carbonyl functional groups enhances its solubility and reactivity.

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that fluorenone derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds structurally related to (R)-3 have demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Tilorone | S. aureus | 50 µg/mL |

| Benfluron | E. coli | 100 µg/mL |

| Fluodipine | Pseudomonas aeruginosa | 75 µg/mL |

The structural modifications in the fluorenone derivatives are critical for enhancing their antimicrobial efficacy. For example, the introduction of electron-withdrawing groups has been linked to increased inhibitory effects against biofilm-forming bacteria .

Anticancer Activity

Fluorenone derivatives have also been studied for their potential as anticancer agents. Research indicates that these compounds can act as inhibitors of topoisomerase enzymes, which play a vital role in DNA replication and cell division. Compounds with longer alkyl side chains have shown improved antiproliferative activity compared to those with branched or bulky groups .

Table 2: Anticancer Activity of Fluorenone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Tilorone | HeLa | 12 |

| 2,7-Diamidofluorenones | MCF-7 | 8 |

| New Fluorenone Derivative | A549 | 15 |

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets that disrupt essential cellular processes. For antimicrobial activity, it is suggested that these compounds inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis and metabolic pathways . In the context of cancer treatment, the inhibition of topoisomerases leads to DNA damage and subsequent apoptosis in cancer cells .

Case Studies

A notable study evaluated the efficacy of a series of fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives displayed potent inhibitory effects on the enoyl-acyl carrier protein reductase (InhA), an essential enzyme for mycobacterial fatty acid biosynthesis . This highlights the potential application of (R)-3 in treating resistant bacterial infections.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy

The compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids. This method allows for the sequential addition of amino acids to form peptides while ensuring that the reactive amine group of the amino acid remains protected until the appropriate stage of synthesis. The stability of the Fmoc group under basic conditions makes it an ideal choice for synthesizing complex peptides.

Drug Development

Role in Drug Design

In drug development, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-methoxyphenyl)butanoic acid has been investigated for its potential therapeutic effects. Its structural similarity to various biologically active compounds positions it as a candidate for developing new pharmaceuticals targeting specific biological pathways. The compound's ability to modify peptide sequences can enhance the efficacy and selectivity of drug candidates.

Biological Studies

Investigating Biological Mechanisms

Research has shown that compounds like this compound can be used to study biological mechanisms at the molecular level. For instance, its incorporation into peptides allows researchers to investigate receptor-ligand interactions and enzyme-substrate relationships, providing insights into cellular processes and disease mechanisms.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the anticancer properties of Fmoc-D-β-homophenylalanine derivatives | Showed promising results in inhibiting cancer cell proliferation through targeted apoptosis pathways. |

| Peptide Formulation Research | Explored the efficacy of peptides synthesized with Fmoc protection | Demonstrated improved stability and bioavailability in vivo compared to unprotected peptides. |

| Enzyme Inhibition Studies | Assessed the role of modified peptides in enzyme inhibition | Identified specific interactions that led to enhanced inhibition of target enzymes related to metabolic disorders. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected unnatural amino acids with variable side chains. Below is a comparative analysis with structurally analogous derivatives:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

- Electron-Donating Groups (e.g., 2-methoxy) : Enhance π-π interactions and moderate lipophilicity, ideal for membrane-permeable peptides .

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase stability against enzymatic degradation but reduce solubility .

- Bulky Groups (e.g., tert-butyl) : Improve metabolic stability but may hinder peptide folding .

Stereochemical Influence :

- The (R)-configuration in the target compound contrasts with (S)-enantiomers (e.g., ), affecting chiral recognition in receptor-ligand interactions .

Synthetic Utility :

- Piperidin-1-yl and tetrazole-containing analogs () introduce basic or bioisosteric functionalities, expanding applications in metalloproteinase inhibitors or kinase-targeting peptides .

- Thiazolidine derivatives () enforce conformational constraints, critical for stabilizing α-helical motifs .

Spectroscopic Differentiation :

- NMR shifts for the 2-methoxyphenyl group (δ ~6.8–7.3 ppm for aromatic protons) differ from chlorophenyl (δ ~7.4–7.6 ppm) and CF₃-phenyl (δ ~7.6–7.8 ppm) analogs .

- HRMS data (e.g., m/z 409.2121 for a piperidinyl analog) provide precise mass confirmation distinct from the target compound .

Safety and Handling :

- Compounds with methoxy or tert-butyl groups (e.g., ) generally exhibit lower acute toxicity (Category 4) compared to halogenated derivatives, which may require stricter handling .

Preparation Methods

Reaction Overview

The Arndt-Eistert homologation is a classical method for converting α-amino acids to β-amino acids while preserving stereochemistry123. This two-step process involves:

Example Protocol5:

-

Starting material : (R)-Fmoc-α-amino acid (e.g., Fmoc-Ala-OH).

-

Diazo ketone synthesis :

-

React with ClCO₂Et and N-methylmorpholine (NMM) in THF.

-

Add CH₂N₂ in Et₂O until persistent yellow color.

-

Yield: 68–93% (depending on side chain).

-

-

Wolff rearrangement :

Data Table 1: Key Conditions for Arndt-Eistert Homologation

| Step | Reagents/Conditions | Yield (%) | Stereopurity | Reference |

|---|---|---|---|---|

| Diazo ketone formation | ClCO₂Et, NMM, CH₂N₂/Et₂O, THF, −20°C → r.t. | 68–93 | >98% ee | |

| Wolff rearrangement | AgNO₃, THF/H₂O, 0°C → r.t. | 38–81 | Retained |

Stereoselective Synthesis Using Evans’ Oxazolidinone Auxiliary

Chiral Auxiliary Approach

Evans’ oxazolidinone methodology enables enantioselective synthesis of β-amino acids56:

Data Table 2: Evans’ Auxiliary Method

| Step | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Alkylation | LDA, THF, −78°C | 75 | 99 | |

| Auxiliary removal | LiOH/H₂O₂, THF/H₂O | 85 | 99 | |

| Fmoc protection | Fmoc-OSu, Na₂CO₃, acetone/H₂O | 90 | – |

Direct Introduction of 2-Methoxyphenyl Group

Friedel-Crafts Alkylation

A pre-functionalized 2-methoxyphenyl group can be introduced via Friedel-Crafts reaction:

Example9:

-

Reagents : 2-Methoxybenzyl bromide (1.2 eq), AlCl₃ (2 eq), CH₂Cl₂, 0°C → r.t.

-

Yield : 65% after purification by silica gel chromatography.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

On-Resin Synthesis

While SPPS is typically for peptides, modified protocols enable single-amino acid synthesis110:

-

Resin loading : Attach Fmoc-β-alanine to Wang resin via ester linkage.

-

Side-chain functionalization : Mitsunobu reaction with 2-methoxyphenol.

-

Cleavage : TFA/CH₂Cl₂ (95:5) to release product10.

Data Table 3: SPPS Parameters

| Parameter | Value | Reference |

|---|---|---|

| Resin | Wang resin (0.7 mmol/g) | |

| Coupling reagent | HBTU/HOBt, DMF | |

| Cleavage conditions | TFA/CH₂Cl₂ (95:5), 2 h | |

| Purity | 92% (HPLC) |

Purification and Characterization

Chromatography

-

Column : C18 reverse-phase, gradient elution (MeCN/H₂O + 0.1% TFA).

-

Purity : >98% (HPLC)9.

Challenges and Optimization

Q & A

Q. What is the functional significance of the Fmoc group in this compound's structure, and how does it influence peptide synthesis?

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., piperidine). The Fmoc group’s orthogonality allows sequential deprotection without disrupting acid-labile side-chain protections .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- HPLC-MS : To verify purity and molecular weight.

- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and substituent positions (e.g., 2-methoxyphenyl orientation).

- FT-IR : To identify carbonyl (C=O) and amide (N-H) stretches.

- Chiral Chromatography : Ensures enantiomeric purity, critical for bioactivity studies .

Q. What are the recommended storage and handling protocols?

- Store in a tightly sealed container at 2–8°C in a dry, dark environment to prevent hydrolysis of the Fmoc group.

- Use inert atmospheres (argon/nitrogen) for long-term storage.

- Handle with nitrile gloves and PPE to avoid dermal exposure, as acute toxicity data indicate potential hazards .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound?

Microwave irradiation accelerates reaction kinetics by enhancing dipole polarization, particularly in coupling steps involving the Fmoc group. For example, coupling 2-methoxyphenylbutanoic acid with Fmoc-protected amines under microwave conditions (50–80°C, 10–30 min) can achieve >90% yield, compared to 6–12 hours via conventional heating .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 2-methoxyphenyl vs. 3,5-difluorophenyl derivatives) to identify substituent effects on target binding.

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes, receptors) to explain divergent activities.

- Dose-Response Studies : Validate activity thresholds using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. What strategies preserve stereochemical integrity during synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation.

- Low-Temperature Coupling : Minimize racemization during amide bond formation by maintaining reactions at –10°C to 0°C.

- In Situ Monitoring : Employ circular dichroism (CD) or polarimetry to track enantiomeric excess .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity profiles of Fmoc-protected compounds?

- Batch-Specific Purity Testing : Impurities (e.g., free fluorenylmethanol) may contribute to toxicity variations. Use LC-MS to quantify byproducts.

- Cell-Based Assays : Compare cytotoxicity across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects.

- Metabolic Stability Studies : Assess degradation pathways (e.g., esterase-mediated hydrolysis) to clarify in vivo toxicity risks .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.